Ethyl 2-(1-cyclohexenyl)butanoate
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Overview
Description
Ethyl 2-(1-cyclohexenyl)butanoate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in the flavor and fragrance industries. This particular compound has a molecular formula of C12H20O2 and is characterized by its unique structure, which includes a cyclohexenyl group attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-cyclohexenyl)butanoate typically involves the esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-cyclohexenyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-(1-cyclohexenyl)butanoic acid and ethanol.
Reduction: The ester can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-(1-cyclohexenyl)butanoic acid and ethanol.
Reduction: 2-(1-cyclohexenyl)butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-(1-cyclohexenyl)butanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(1-cyclohexenyl)butanoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of 2-(1-cyclohexenyl)butanoic acid and ethanol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(1-cyclohexenyl)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity aroma and used in the flavor industry.
Ethyl propionate: Used in the food industry for its pleasant smell.
These compounds share similar chemical properties but differ in their specific applications and aromas, highlighting the unique characteristics of this compound.
Properties
CAS No. |
51632-40-7 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-(cyclohexen-1-yl)butanoate |
InChI |
InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
ZVLKCNVKMAUQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CCCCC1)C(=O)OCC |
Origin of Product |
United States |
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